molecular formula C32H28CuN2O2 B12875270 Bis[3-(phenylimino)butyrophenonato]copper

Bis[3-(phenylimino)butyrophenonato]copper

Cat. No.: B12875270
M. Wt: 536.1 g/mol
InChI Key: GSXUMJAAPWIKAA-UHFFFAOYSA-N
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Description

Bis[3-(phenylimino)butyrophenonato]copper: is a coordination compound with the molecular formula C32H30CuN2O2 This compound is known for its unique structure, where copper is coordinated with two ligands of 3-(phenylimino)butyrophenonato

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[3-(phenylimino)butyrophenonato]copper typically involves the reaction of copper salts with 3-(phenylimino)butyrophenone ligands. One common method is to dissolve copper(II) acetate in ethanol and then add the ligand solution dropwise under stirring. The reaction mixture is then refluxed for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis[3-(phenylimino)butyrophenonato]copper can undergo oxidation reactions, where the copper center is oxidized from Cu(II) to Cu(III).

    Reduction: The compound can also be reduced back to Cu(I) under appropriate conditions.

    Substitution: Ligand exchange reactions are common, where the phenylimino ligands can be substituted with other ligands.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various ligands such as phosphines or amines in the presence of a suitable solvent.

Major Products:

    Oxidation: Formation of Cu(III) complexes.

    Reduction: Formation of Cu(I) complexes.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Chemistry: Bis[3-(phenylimino)butyrophenonato]copper is used as a precursor in the synthesis of other coordination compounds. It is also studied for its catalytic properties in organic reactions, such as cycloaddition and polymerization.

Biology: The compound has potential applications in biological systems due to its ability to interact with biomolecules. It is being explored for its cytotoxic activity against cancer cell lines.

Medicine: Research is ongoing to investigate the compound’s potential as an anticancer agent. Its ability to form stable complexes with biomolecules makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of new materials with specific electronic and magnetic properties.

Mechanism of Action

The mechanism of action of Bis[3-(phenylimino)butyrophenonato]copper involves its interaction with molecular targets such as DNA and proteins. The copper center can facilitate redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. This property is particularly useful in its potential application as an anticancer agent.

Comparison with Similar Compounds

  • Bis[1-phenyl-3-(phenylimino)butanone]copper
  • Copper(II) acetylacetonate
  • Copper(II) bis(2,4-pentanedionate)

Comparison:

  • Bis[1-phenyl-3-(phenylimino)butanone]copper has a similar ligand structure but differs in the position of the imino group.
  • Copper(II) acetylacetonate and Copper(II) bis(2,4-pentanedionate) are well-known copper coordination compounds with different ligand environments. These compounds are often used as catalysts in various organic reactions.

Uniqueness: Bis[3-(phenylimino)butyrophenonato]copper is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying coordination chemistry and exploring new applications in various scientific fields.

Properties

Molecular Formula

C32H28CuN2O2

Molecular Weight

536.1 g/mol

IUPAC Name

copper;1-phenyl-3-phenyliminobutan-1-one

InChI

InChI=1S/2C16H14NO.Cu/c2*1-13(17-15-10-6-3-7-11-15)12-16(18)14-8-4-2-5-9-14;/h2*2-12H,1H3;/q2*-1;+2

InChI Key

GSXUMJAAPWIKAA-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1)[CH-]C(=O)C2=CC=CC=C2.CC(=NC1=CC=CC=C1)[CH-]C(=O)C2=CC=CC=C2.[Cu+2]

Origin of Product

United States

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